molecular formula C16H17N3O6 B3841937 3,4,5-trimethoxy-N'-(4-nitrophenyl)benzohydrazide

3,4,5-trimethoxy-N'-(4-nitrophenyl)benzohydrazide

Cat. No. B3841937
M. Wt: 347.32 g/mol
InChI Key: HIUPEKVVWBAMKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,4,5-trimethoxy-N’-(4-nitrophenyl)benzohydrazide” is a chemical compound with the molecular formula C16H17N3O6 . It is a derivative of benzohydrazide .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a key compound 4-(3,4,5-trimethoxybenzyl-oxy)benzohydrazide was converted into thiosemicarbazide derivatives, which were subsequently cyclized with NaOH to provide 1,2,4-triazole derivatives .


Molecular Structure Analysis

The molecular structure of “3,4,5-trimethoxy-N’-(4-nitrophenyl)benzohydrazide” consists of a benzohydrazide core with three methoxy groups at positions 3, 4, and 5, and a nitrophenyl group attached to the nitrogen atom .

Future Directions

The future research directions could involve studying the biological activities of “3,4,5-trimethoxy-N’-(4-nitrophenyl)benzohydrazide” and its derivatives, given the reported antioxidant activities of similar compounds . Further studies could also explore its potential applications in various fields such as medicine and materials science.

properties

IUPAC Name

3,4,5-trimethoxy-N'-(4-nitrophenyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6/c1-23-13-8-10(9-14(24-2)15(13)25-3)16(20)18-17-11-4-6-12(7-5-11)19(21)22/h4-9,17H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUPEKVVWBAMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N'-(4-nitrophenyl)benzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-trimethoxy-N'-(4-nitrophenyl)benzohydrazide
Reactant of Route 2
Reactant of Route 2
3,4,5-trimethoxy-N'-(4-nitrophenyl)benzohydrazide
Reactant of Route 3
Reactant of Route 3
3,4,5-trimethoxy-N'-(4-nitrophenyl)benzohydrazide
Reactant of Route 4
Reactant of Route 4
3,4,5-trimethoxy-N'-(4-nitrophenyl)benzohydrazide
Reactant of Route 5
Reactant of Route 5
3,4,5-trimethoxy-N'-(4-nitrophenyl)benzohydrazide
Reactant of Route 6
3,4,5-trimethoxy-N'-(4-nitrophenyl)benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.